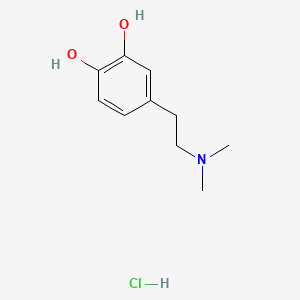

N,N-Dimethyldopamine hydrochloride

Übersicht

Beschreibung

N,N-Dimethyldopamine hydrochloride: is an organic compound belonging to the phenethylamine family. It is structurally related to the alkaloid epinine (N-methyldopamine) and the major neurotransmitter dopamine, of which it is the N,N-dimethylated analog . This compound has been the subject of numerous pharmacological investigations due to its structural relationship to dopamine .

Vorbereitungsmethoden

Several methods have been reported for the preparation of N,N-Dimethyldopamine hydrochloride:

-

Early Synthesis by Buck and Co-workers

Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde)

-

Recent Method

Starting Material: 3,4-dimethoxyphenylacetic acid

-

Shortest Method by Borgman et al.

Starting Material: 3,4-dimethoxyphenethylamine

Analyse Chemischer Reaktionen

N,N-Dimethyldopamine hydrochloride undergoes various chemical reactions:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in acidic or basic medium.

Products: Oxidation of the catechol group can lead to the formation of quinones.

-

Reduction

Reagents: Hydrogen gas in the presence of palladium catalyst.

Conditions: Conducted under atmospheric or elevated pressure.

Products: Reduction of the nitro group (if present) to an amine.

-

Substitution

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: Typically performed under reflux conditions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neurological Disorders

N,N-Dimethyldopamine has been investigated for its potential use in treating neurological disorders, particularly Parkinson's disease. As a dopamine analog, it may serve as a prodrug or adjunct therapy to enhance dopaminergic activity in the central nervous system (CNS). Studies have shown that DMDA can influence dopamine receptors, which are critical in managing motor functions affected by Parkinson's disease. For instance, research indicated that DMDA exhibited activity at D2 receptors with varying affinities compared to other dopamine analogs, suggesting its potential as a therapeutic agent for dopaminergic modulation .

2. Cardiovascular Effects

DMDA has been evaluated for its cardiovascular effects, particularly regarding its vasodilatory and pressor activities. In animal studies, DMDA demonstrated significant vasopressor effects, with doses as low as 10 μg/kg producing marked increases in blood pressure . This response was attributed to its interaction with adrenergic systems, indicating potential applications in managing conditions related to blood pressure regulation.

3. Receptor Binding Studies

Receptor binding studies have revealed that DMDA interacts with various dopamine receptor subtypes. The compound showed significant binding affinity for D2 receptors in pig anterior pituitary tissues, with high and low affinity states being characterized by values of 20 nM and 10200 nM, respectively . Such interactions underscore the importance of DMDA in pharmacological research aimed at understanding receptor dynamics and drug design.

Case Studies

Case Study 1: Dopaminergic Activity in Animal Models

In a study examining the effects of DMDA on spontaneous motor activity in mice, it was found that doses ranging from 0.5 to 8 mg/kg produced a dose-dependent reduction in activity . These findings suggest that DMDA may modulate motor functions similar to dopamine but with distinct pharmacokinetic properties.

Case Study 2: Cardiovascular Responses

A comparative study involving DMDA and other catecholamines demonstrated that DMDA could induce bradycardia and vasoconstriction under specific conditions . This dual action highlights its potential utility in therapeutic settings where both blood pressure elevation and heart rate modulation are necessary.

Summary of Findings

The following table summarizes key findings from various studies on N,N-Dimethyldopamine hydrochloride:

| Aspect | Findings |

|---|---|

| Neurological Effects | Modulates dopaminergic activity; potential use in Parkinson's disease treatment. |

| Cardiovascular Effects | Induces vasopressor responses; affects heart rate and blood pressure regulation. |

| Receptor Affinity | High affinity for D2 receptors; significant implications for drug design targeting these receptors. |

Wirkmechanismus

N,N-Dimethyldopamine hydrochloride exerts its effects through its structural relationship to dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and acts as a neurotransmitter in certain areas of the central nervous system . The compound’s mechanism of action involves binding to dopamine receptors and influencing the release of norepinephrine .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyldopamine hydrochloride is unique due to its N,N-dimethylated structure. Similar compounds include:

-

Dopamine

-

N-Methyldopamine (Epinine)

-

Phenethylamine

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLBEEYOWIBYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21581-37-3 (Parent) | |

| Record name | N,N-Dimethyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926887 | |

| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-91-7 | |

| Record name | N,N-Dimethyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.